molecular formula C6H12O B020065 (2R)-2-butyloxirane CAS No. 104898-06-8

(2R)-2-butyloxirane

Cat. No. B020065
M. Wt: 100.16 g/mol
InChI Key: WHNBDXQTMPYBAT-ZCFIWIBFSA-N
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Patent
US07727997B2

Procedure details

A solution of triethylphosphonoacetate (22.4 g, 0.1 mol) in 13 mL of diglyme is added to a mixture of 13 mL of diglyme and sodium hydride (60%, 5.7 g, 0.12 mol) in mineral oil. When hydrogen evolution ceased, 1,2-epoxyhexane (12 g, 0.12 mol) in diglyme (12 mL) is added. The mixture is stirred for 1 day at 25 degrees C. and 3 hours at 140 degrees C. A mixture of sodium hydroxide (15 g in 25 mL of water) is added in the cold. The mixture is refluxed 15 hours, diluted with cold water (100 mL), and washed with ether (3×50 mL). Acidification to pH=2 with sulfuric acid (25%), extraction with ether (5×25 mL), drying the ether over anhydrous sodium sulfate, filtration and concentration gives 2-butylcyclopropanecarboxylic acid. The acid (5.0 g, 0.035 mmol) in dichloromethane (15 mL) is heated with thionyl chloride (5.1 g, 3.1 mL) for 15 hours at 60 degrees C. The reaction mixture is distilled (76 degrees C.-80 degrees C.) to give the acid chloride which is dissolved in acetone (15 mL), cooled to −10 degrees C. and treated with sodium azide (2.2 g, 33.8 mmol) in water (5 mL). The reaction mixture is stirred at −10 degrees C. for another 1 hour and then poured onto ice/water, extracted with ether (3×10 mL), dried, and cautiously evaporated to dryness at 20-25 degrees C. under reduced pressure. The residue is dissolved in toluene (15 mL) and carefully warmed to 100 degrees C. while vigorously stirring for 1 hour. Concentrated hydrochloric acid (7 mL) is added and the reaction mixture is refluxed for 15 minutes. The acidic layer is evaporated to dryness to give the title compound, MH+=114.2.
[Compound]
Name
triethylphosphonoacetate
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[H][H].O1[CH:7]([CH2:8][CH2:9][CH2:10][CH3:11])[CH2:6]1.[OH-:12].[Na+].COCCO[CH2:19][CH2:20][O:21]C>O>[CH2:8]([CH:7]1[CH2:6][CH:19]1[C:20]([OH:21])=[O:12])[CH2:9][CH2:10][CH3:11] |f:0.1,4.5|

Inputs

Step One
Name
triethylphosphonoacetate
Quantity
22.4 g
Type
reactant
Smiles
Name
Quantity
5.7 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
13 mL
Type
reactant
Smiles
COCCOCCOC
Name
Quantity
13 mL
Type
reactant
Smiles
COCCOCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
O1CC1CCCC
Name
Quantity
12 mL
Type
reactant
Smiles
COCCOCCOC
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 day at 25 degrees C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at 140 degrees C
ADDITION
Type
ADDITION
Details
is added in the cold
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed 15 hours
Duration
15 h
WASH
Type
WASH
Details
washed with ether (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
Acidification to pH=2 with sulfuric acid (25%), extraction with ether (5×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying the ether
FILTRATION
Type
FILTRATION
Details
over anhydrous sodium sulfate, filtration and concentration

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
C(CCC)C1C(C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.